

p-METHOXYCINNAMALDEHYDE material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-METHOXYCINNAMALDEHYDE

Cat. No.: B120730

[Get Quote](#)

p-Methoxycinnamaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methoxycinnamaldehyde (p-MCA), a naturally occurring phenylpropanoid found in various plants, including the rhizomes of *Etlingera pavieana* and in cinnamon, is a compound of growing interest in the scientific community.^[1] Its characteristic spicy, floral odor has led to its use as a flavoring and fragrance agent.^[2] Beyond its sensory properties, emerging research has highlighted a spectrum of biological activities, positioning p-MCA as a molecule with potential therapeutic applications. This technical guide provides an in-depth overview of the material safety data for p-MCA, alongside a detailed exploration of its biological effects and the experimental methodologies used to elucidate them.

Material Safety Data Sheet (MSDS) Overview

A thorough understanding of the safety and handling of **p-Methoxycinnamaldehyde** is paramount for laboratory professionals. The following sections summarize the key data from its Material Safety Data Sheet.

Physical and Chemical Properties

p-Methoxycinnamaldehyde is a solid at room temperature, appearing as white to yellowish crystals.^[1] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1]
Molecular Weight	162.19 g/mol	[3]
Appearance	White to yellowish crystals	
Odor	Spicy, floral	
Melting Point	58 - 60 °C	
Boiling Point	160 °C @ 3.00 mm Hg	
Solubility	Insoluble in water; soluble in ethanol and oils	
Flash Point	110 °C (230 °F)	

Health Hazard Information

p-Methoxycinnamaldehyde is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation

Signal Word: Warning

Precautionary Statements emphasize the need for protective measures during handling:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash face, hands and any exposed skin thoroughly after handling.

- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- P312: Call a POISON CENTER or doctor/physician if you feel unwell.

First-Aid Measures

Exposure Route	First-Aid Procedure	Reference
Inhalation	Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.	
Skin Contact	Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If skin irritation occurs: Get medical advice/attention.	
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.	
Ingestion	Clean mouth with water. Get medical attention.	

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of **p-Methoxycinnamaldehyde** and ensure laboratory safety.

- **Handling:** Wear personal protective equipment (PPE) as specified in the precautionary statements. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Avoid dust formation.
- **Storage:** Store in a well-ventilated place. Keep container tightly closed. Store locked up. It is also noted to be air-sensitive, so storage under an inert atmosphere may be advisable for long-term stability.

Toxicological and Ecological Information

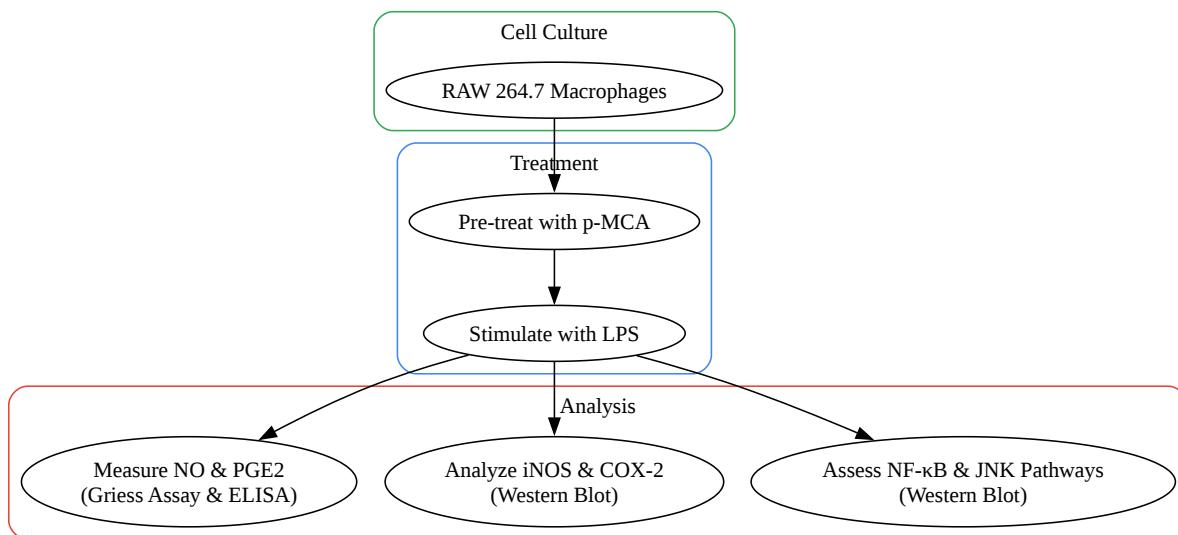
Detailed toxicological studies are ongoing; however, the available data indicates that **p-Methoxycinnamaldehyde** is a skin, eye, and respiratory irritant. No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is readily available.

Ecological information is also limited. Due to its low water solubility, it is not likely to be mobile in the environment. However, its volatility suggests it may be mobile in the atmosphere. It is advised not to allow the material to contaminate ground water systems or enter surface water.

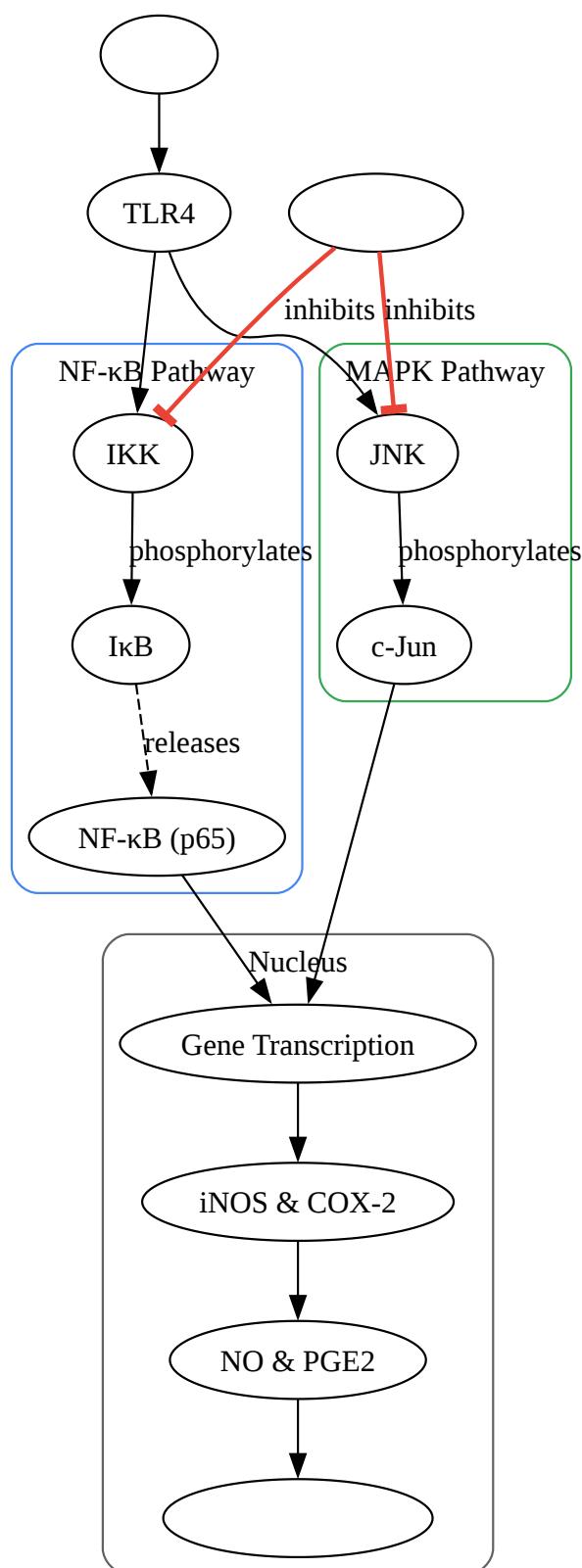
Biological Activities and Experimental Protocols

p-Methoxycinnamaldehyde has demonstrated a range of biological activities, with its anti-inflammatory properties being the most extensively studied. This section details the key biological effects and the experimental protocols used to investigate them.

Anti-inflammatory Activity


p-MCA has shown significant anti-inflammatory effects both *in vitro* and *in vivo*.

Experimental Objective: To investigate the molecular mechanism of **p-MCA**'s anti-inflammatory action in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.


Methodology:

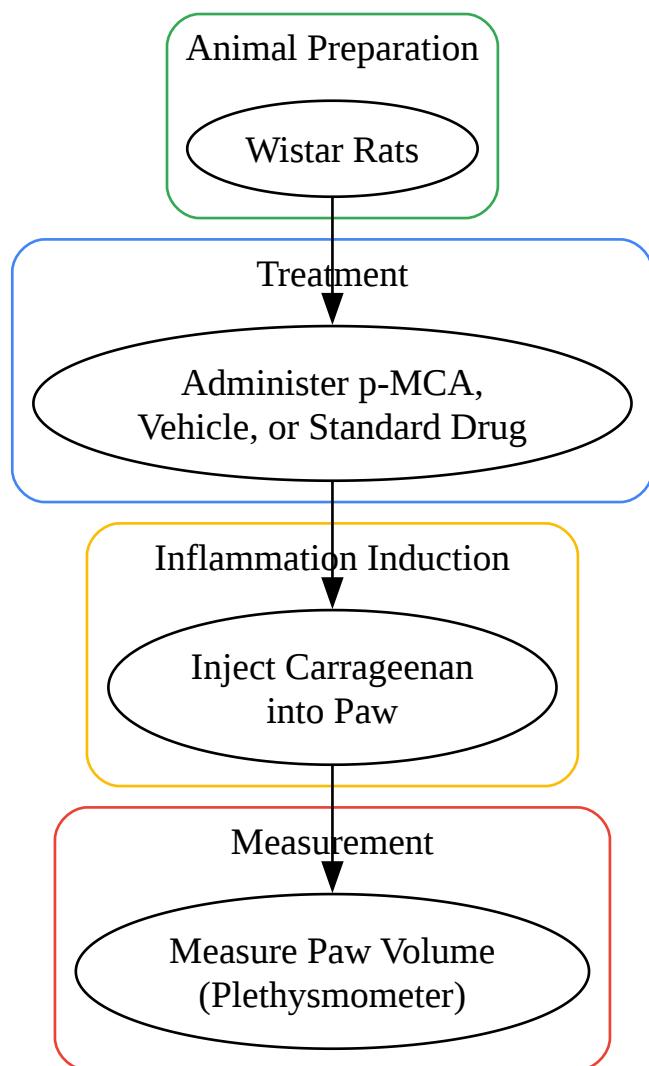
- Cell Culture and Treatment: RAW 264.7 macrophages are cultured in appropriate media. Cells are pre-treated with various concentrations of p-MCA for a specified time before being stimulated with LPS (a component of the outer membrane of Gram-negative bacteria that induces a strong inflammatory response).
- Measurement of Inflammatory Mediators:
 - Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess assay.
 - Prostaglandin E2 (PGE2) Production: The level of PGE2 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
- Western Blot Analysis of Pro-inflammatory Enzymes: The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2 respectively, are determined by Western blotting.
- Analysis of Signaling Pathways: The effect of p-MCA on the activation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF- κ B) and c-Jun N-terminal kinase (JNK) pathways, is assessed by measuring the phosphorylation of key proteins (e.g., I κ B, p65, JNK) via Western blot.

Key Findings: Studies have shown that p-MCA significantly inhibits the production of NO and PGE2 in LPS-stimulated macrophages in a concentration-dependent manner. This inhibition is associated with a decrease in the expression of iNOS and COX-2 proteins. Mechanistically, p-MCA has been found to block the activation of the NF- κ B and JNK signaling pathways.

[Click to download full resolution via product page](#)

Experimental workflow for in vitro anti-inflammatory studies.

[Click to download full resolution via product page](#)


Anti-inflammatory signaling pathway of p-MCA.

Experimental Objective: To evaluate the anti-inflammatory effect of p-MCA in a rat model of acute inflammation.

Methodology: Carrageenan-Induced Paw Edema

- Animal Model: Male Wistar rats are typically used.
- Treatment: Animals are administered p-MCA, a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally.
- Induction of Inflammation: After a set time following treatment (e.g., 30 minutes), a solution of carrageenan (a seaweed extract that induces a localized inflammatory response) is injected into the sub-plantar region of the rat's hind paw.
- Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer. The difference in paw volume before and after the injection indicates the extent of edema.

Key Findings: p-MCA has been shown to significantly reduce carrageenan-induced paw edema in rats, demonstrating its *in vivo* anti-inflammatory efficacy.

[Click to download full resolution via product page](#)

Experimental workflow for in vivo anti-inflammatory studies.

Antiviral Activity

p-Methoxycinnamaldehyde has been reported to exhibit antiviral activity, particularly against the Respiratory Syncytial Virus (RSV).

Experimental Objective: To determine the inhibitory effect of p-MCA on RSV replication in cell culture.

Methodology: Cytopathic Effect (CPE) Inhibition Assay

- Cell Culture: A susceptible cell line, such as HEp-2 cells, is seeded in 96-well plates.
- Treatment and Infection: The cells are treated with various concentrations of p-MCA. Subsequently, the cells are infected with a known titer of RSV.
- Incubation: The plates are incubated for a period that allows for the development of viral cytopathic effects (e.g., cell rounding, detachment) in the untreated, infected control wells.
- Assessment of CPE: The extent of CPE in each well is observed and scored.
- Cell Viability Assay: Cell viability is quantified using a colorimetric assay, such as the MTT or XTT assay, to determine the concentration of p-MCA that inhibits the virus-induced cell death.

Key Findings: **p-Methoxycinnamaldehyde** has been shown to effectively inhibit the cytopathic effect of RSV with a reported IC₅₀ of 0.055 µg/mL.

Nematicidal Activity

p-MCA has demonstrated potent activity against certain nematodes, such as the pine wood nematode (*Bursaphelenchus xylophilus*).

Experimental Objective: To evaluate the nematicidal activity of p-MCA.

Methodology: Direct Contact Bioassay

- Nematode Culture: A population of the target nematode is cultured and maintained under standard laboratory conditions.
- Treatment: A specified number of nematodes are exposed to different concentrations of p-MCA in a suitable solvent.
- Incubation: The nematodes are incubated with the test compound for a defined period (e.g., 24 or 48 hours).
- Mortality Assessment: The number of dead nematodes is counted under a microscope. Nematodes are typically considered dead if they are immobile and do not respond to probing with a fine needle.

- Data Analysis: The mortality data is used to calculate the lethal concentration 50 (LC₅₀), which is the concentration of the compound that kills 50% of the nematode population.

Key Findings: **p-Methoxycinnamaldehyde** has shown significant nematicidal activity, with reported LC₅₀ values varying depending on the target nematode species.

Antioxidant Activity

The antioxidant potential of p-MCA can be assessed using various in vitro assays.

Experimental Objective: To determine the free radical scavenging activity of p-MCA.

Methodology: DPPH Radical Scavenging Assay

- Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol or ethanol).
- Reaction Mixture: Different concentrations of p-MCA are mixed with the DPPH solution.
- Incubation: The reaction mixtures are incubated in the dark for a specific period.
- Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.
- Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

Antimicrobial Activity

p-Methoxycinnamaldehyde has also been investigated for its ability to inhibit the growth of various microorganisms.

Experimental Objective: To determine the minimum inhibitory concentration (MIC) of p-MCA against specific bacteria or fungi.

Methodology: Broth Microdilution Method

- Microorganism Preparation: A standardized inoculum of the target microorganism is prepared in a suitable broth medium.
- Serial Dilutions: Serial dilutions of p-MCA are prepared in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plate is incubated under appropriate conditions (temperature and time) for the growth of the microorganism.
- MIC Determination: The MIC is determined as the lowest concentration of p-MCA that completely inhibits the visible growth of the microorganism.

Conclusion

p-Methoxycinnamaldehyde is a versatile molecule with a well-defined safety profile and a growing body of evidence supporting its biological activities. Its potent anti-inflammatory effects, mediated through the inhibition of the NF-κB and JNK signaling pathways, make it a promising candidate for further investigation in the context of inflammatory diseases. Additionally, its antiviral, nematicidal, antioxidant, and antimicrobial properties warrant further exploration for potential applications in drug development and other scientific fields. This technical guide provides a solid foundation for researchers and scientists working with **p-Methoxycinnamaldehyde**, offering essential safety information and detailed insights into its biological functions and the methodologies used to study them. As research continues, the full therapeutic potential of this intriguing natural compound will undoubtedly be further unveiled.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. inotiv.com [inotiv.com]
- 2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- To cite this document: BenchChem. [p-METHOXYCINNAMALDEHYDE material safety data sheet (MSDS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120730#p-methoxycinnamaldehyde-material-safety-data-sheet-msds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com